Product packaging for 4,5-Dibutylbenzene-1,2-diol(Cat. No.:CAS No. 62555-80-0)

4,5-Dibutylbenzene-1,2-diol

Cat. No.: B14527861
CAS No.: 62555-80-0
M. Wt: 222.32 g/mol
InChI Key: LVBLMIGSZVBSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dibutylbenzene-1,2-diol is a high-purity organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . This catechol derivative, characterized by two butyl substituents, is supplied for research and development purposes. As a benzene-1,2-diol analog, it serves as a valuable building block in organic synthesis and material science, allowing researchers to explore its properties as a ligand or precursor for more complex molecular structures. The lipophilic nature of the butyl chains can influence the compound's physical properties, such as its solubility and logP , which may be of interest in studies related to formulation science or environmental chemistry. Researchers are investigating its potential applications across various fields, including the development of novel polymers and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B14527861 4,5-Dibutylbenzene-1,2-diol CAS No. 62555-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62555-80-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4,5-dibutylbenzene-1,2-diol

InChI

InChI=1S/C14H22O2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3

InChI Key

LVBLMIGSZVBSLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)O)O

Origin of Product

United States

Mechanistic Studies of Reactions Involving 4,5 Dibutylbenzene 1,2 Diol Derivatives

Oxidative Transformation Mechanisms

The oxidation of catechols, including 4,5-dibutylbenzene-1,2-diol, is a fundamental process that leads to the formation of highly reactive ortho-quinones. This transformation can be initiated through various pathways, including electrochemical methods, enzymatic catalysis, and interaction with radical species. The resulting quinones are electrophilic and can undergo a series of subsequent reactions.

Electrochemical Oxidation Pathways of Alkyl-Substituted Catechols

The electrochemical oxidation of substituted catechols is a well-studied process that typically proceeds via a two-electron, two-proton transfer to form the corresponding ortho-quinone. Cyclic voltammetry is a key technique used to investigate this transformation, revealing a quasi-reversible process for the catechol/o-quinone redox couple.

The general mechanism involves the initial oxidation of the catechol to a semiquinone radical intermediate, followed by a second electron transfer to yield the o-quinone. The stability and reactivity of the generated quinone are significantly influenced by the nature of the substituents on the aromatic ring. For alkyl-substituted catechols like this compound, the electron-donating nature of the butyl groups facilitates the initial oxidation process compared to unsubstituted catechol.

The electrochemical behavior is also highly dependent on the pH of the solution. In acidic, neutral, and basic solutions, the cyclic voltammograms show one anodic peak (oxidation of catechol) and a corresponding cathodic peak (reduction of the quinone back to catechol). The potential at which these peaks occur shifts with pH, reflecting the involvement of protons in the reaction. The reaction between the electrochemically generated o-benzoquinone and the parent catechol can sometimes lead to dimerization or polymerization, which manifests as new peaks in subsequent voltammetric scans.

Table 1: Electrochemical Oxidation Data for Catechol Derivatives This interactive table provides a summary of typical electrochemical parameters for catechol and related compounds.

Compound Anodic Peak Potential (Epa) vs. Ag/AgCl Cathodic Peak Potential (Epc) vs. Ag/AgCl Notes
Catechol ~ +0.35 V ~ +0.15 V Varies with pH and scan rate.
3-Methylcatechol Slightly lower than Catechol Slightly lower than Catechol Alkyl group facilitates oxidation.
4-Methylcatechol Slightly lower than Catechol Slightly lower than Catechol Alkyl group facilitates oxidation.

Data are generalized from typical cyclic voltammetry studies and can vary based on experimental conditions such as pH, scan rate, and electrode material.

Enzymatic and Biomimetic Catalyzed Oxidation to Quinones

In biological systems, the oxidation of catechols is often catalyzed by a class of type-3 copper-containing enzymes known as catechol oxidases. These enzymes facilitate the oxidation of various o-diphenols to their corresponding o-quinones, using molecular oxygen as the oxidant. This process is responsible for the browning observed in fruits and vegetables when they are cut or bruised.

The catalytic cycle of catechol oxidase involves a dinuclear copper center that cycles between the Cu(II)-Cu(II) (met), Cu(I)-Cu(I) (deoxy), and (μ-η²:η²-peroxo)dicopper(II) (oxy) states. The proposed mechanism involves the binding of a catechol molecule to the dicopper(II) active site, followed by an intramolecular electron transfer to form the o-quinone and the reduced dicopper(I) state. The reduced enzyme then reacts with dioxygen to regenerate the active oxidized form, completing the cycle.

Inspired by the efficiency of these natural enzymes, numerous biomimetic catalysts have been developed. These are typically synthetic coordination complexes, often containing copper, that mimic the structure and function of the catechol oxidase active site. Studies with these model complexes have provided significant insight into the enzymatic mechanism. The catalytic reaction with these biomimetic systems often follows Michaelis-Menten kinetics, and mechanistic studies have helped elucidate the roles of substrate binding and the formation of peroxo-dicopper adducts.

Investigation of Radical Intermediates in Catechol Oxidation

The oxidation of catechols, whether through electrochemical, enzymatic, or chemical means, frequently involves the formation of radical intermediates. The primary radical species formed is the o-semiquinone radical, which results from a one-electron oxidation of the catechol.

Catechol ⇌ o-Semiquinone radical + H⁺ + e⁻

This semiquinone radical can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. Its stability is influenced by factors such as pH and the presence of metal ions, which can form complexes with the radical and stabilize it.

During the oxidation process, especially in the presence of molecular oxygen (autoxidation), other reactive oxygen species (ROS) can be generated as byproducts. The oxidation of catechol to quinone can generate the superoxide (B77818) radical (O₂•⁻). This superoxide radical can then be converted to hydrogen peroxide (H₂O₂). In metal-ion-mediated oxidation, the o-semiquinone is formed, and the superoxide radical can be further oxidized to the more reactive singlet oxygen (¹O₂). The generation of these ROS, such as hydroxyl radicals and singlet oxygen, can contribute to subsequent chemical reactions and biological effects.

Subsequent Reactions of Oxidized Dibutylbenzene-1,2-diol Products

The o-quinone product of this compound oxidation is a highly reactive electrophile. Its reactivity dictates the subsequent chemical transformations, which are often rapid and lead to a variety of products. Two major pathways for the reaction of o-quinones are Michael-type addition and polymerization.

Michael Addition: The electron-deficient ring of the o-quinone is susceptible to nucleophilic attack. A wide range of nucleophiles, including amines, thiols (like glutathione), and even the parent catechol, can react via a 1,4-conjugate addition (Michael addition). This reaction leads to the formation of substituted catechol derivatives, which can themselves be further oxidized. The reaction with amines can also proceed via a Schiff base formation.

Polymerization: o-Quinones are known to undergo self-polymerization, especially under neutral or alkaline conditions. This process leads to the formation of oligomers and polymers, often referred to as melanin-like pigments, which are responsible for the browning seen in many biological systems. The polymerization can occur through various complex reaction pathways, including the reaction of the o-quinone with its parent catechol.

Derivatization and Functionalization Reactions

Beyond oxidation, the hydroxyl groups of this compound offer sites for derivatization, allowing for the modification of its physical and chemical properties. Alkylation and etherification are common functionalization strategies.

Alkylation and Etherification of Hydroxyl Groups

The conversion of the hydroxyl groups of a catechol to ether functionalities (O-alkylation) is a standard method to protect the hydroxyls from oxidation or to introduce new functional groups. The Williamson ether synthesis is a widely used method for this transformation.

The mechanism involves the deprotonation of one or both of the phenolic hydroxyl groups by a suitable base to form a phenoxide anion. This nucleophilic phenoxide then attacks an alkyl halide (or another electrophile with a good leaving group) in an Sₙ2 reaction to form the ether.

General Reaction Scheme:

Deprotonation: Catechol-OH + Base → Catechol-O⁻ + [Base-H]⁺

Nucleophilic Attack: Catechol-O⁻ + R-X → Catechol-O-R + X⁻

For a substituted catechol like this compound, the reaction can be controlled to favor either mono- or di-etherification by adjusting the stoichiometry of the base and the alkylating agent.

Mono-etherification: Using one equivalent of base and alkylating agent will typically result in a mixture of the starting diol, the two possible mono-ether products (alkylation at position 1 or 2), and the di-ether product. The regioselectivity can be influenced by steric factors and the specific reaction conditions.

Di-etherification: Using at least two equivalents of a strong base (e.g., NaH, K₂CO₃) and two equivalents of the alkylating agent will drive the reaction towards the formation of the corresponding 1,2-dialkoxy-4,5-dibutylbenzene.

Table 2: Reagents for Etherification of Catechols This interactive table lists common reagents used in the Williamson ether synthesis for catechols.

Reagent Type Examples Function
Base K₂CO₃, NaH, Cs₂CO₃, NaOH Deprotonates the hydroxyl group(s) to form the nucleophilic phenoxide.
Alkylating Agent Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br), Benzyl chloride (BnCl), Alkyl sulfates ((CH₃)₂SO₄) Provides the alkyl group that is transferred to the oxygen atom.

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (THF) | Solubilizes reactants and influences reaction rate. |

The choice of base, solvent, and reaction temperature is critical for achieving high yields and selectivity in these etherification reactions.

Reactions at the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two hydroxyl groups and two butyl groups. Both hydroxyl (-OH) and alkyl (-C₄H₉) groups are activating and ortho-, para-directing substituents. rsc.org The hydroxyl groups, in particular, are among the strongest activating groups, significantly increasing the electron density of the benzene (B151609) ring and facilitating reactions even with weak electrophiles. rsc.org

In this compound, the available positions for substitution are C-3 and C-6. Both positions are ortho to one hydroxyl group and meta to the other, as well as being ortho to one butyl group and meta to the other. The powerful activating and directing effect of the hydroxyl groups will dominate, strongly favoring substitution at these positions. The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Formation of a Sigma Complex (Arenium Ion) : The π-electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating substituents. researchgate.netplos.org

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. plos.org

Common electrophilic aromatic substitution reactions applicable to this system include nitration and halogenation.

Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring. For highly activated rings like catechols, dilute nitric acid may be sufficient, although a mixture of concentrated nitric and sulfuric acids is typically used to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. nih.govwiley-vch.de The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the loss of a water molecule and formation of the nitronium ion. wiley-vch.denih.gov

Halogenation : The introduction of a halogen (Cl, Br, I) onto the aromatic ring is another common EAS reaction. echemi.com For highly activated phenols and catechols, the reaction with bromine or chlorine can proceed rapidly without a catalyst. wikipedia.org For less reactive substrates or for iodination, a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) is often required to polarize the halogen molecule and generate a more potent electrophile. wikipedia.orgorganic-chemistry.org

ReactionTypical ReagentsElectrophile (E⁺)Expected Product
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)3,4-Dibutyl-5-nitrobenzene-1,2-diol
BrominationBr₂, FeBr₃ (or no catalyst)Br⁺ (or polarized Br₂)3-Bromo-4,5-dibutylbenzene-1,2-diol
ChlorinationCl₂, FeCl₃ (or no catalyst)Cl⁺ (or polarized Cl₂)3-Chloro-4,5-dibutylbenzene-1,2-diol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)1-(2,3-Dibutyl-5,6-dihydroxyphenyl)alkan-1-one

Cyclization Reactions Involving Adjacent Hydroxyl Groups

The vicinal diol functionality of this compound serves as a versatile synthon for the construction of various heterocyclic ring systems. The two adjacent hydroxyl groups can react with bifunctional electrophiles to form stable five- or six-membered rings fused to the benzene core. These cyclization reactions are valuable for creating more complex molecular architectures.

One of the most common cyclization reactions for catechols is the formation of acetals or ketals, which can serve as protecting groups for the diol. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst yields a 1,3-benzodioxole (B145889) derivative.

A widely used reaction is the condensation with phosgene (B1210022) or its equivalents to form cyclic carbonates, or with dichlorodiphenylmethane (B138671) to yield dibenzo[d,f] mdma.chwikipedia.orgdioxepine derivatives. Another important class of cyclization involves condensation with primary amines. For example, the reaction of a catechol with an amine can lead to the formation of benzoxazoles, particularly if the catechol is first oxidized to the corresponding o-quinone. wikipedia.org The mechanism often involves the initial formation of an imine or a Michael-type addition of the amine to an in-situ generated quinone, followed by cyclization and dehydration or oxidation to form the aromatic heterocycle. mdma.ch

The general strategy involves a two-step sequence:

Condensation/Addition : One of the hydroxyl groups (or an oxidized version) reacts with one functional group of the cyclizing agent.

Intramolecular Ring Closure : The second hydroxyl group reacts with the second functional group of the cyclizing agent, closing the ring.

Cyclizing AgentCatalyst/ConditionsResulting Heterocyclic SystemGeneral Structure
Phosgene (COCl₂)BaseCyclic Carbonate1,3-Benzodioxol-2-one
Dichlorodiphenylmethane (Ph₂CCl₂)HeatCyclic Ketal2,2-Diphenyl-1,3-benzodioxole
Formaldehyde (CH₂O)AcidCyclic Acetal1,3-Benzodioxole
Orthoformates (HC(OR)₃)AcidCyclic Orthoester2-Alkoxy-1,3-benzodioxole
Boronic Acids (RB(OH)₂)Dehydrating agentCyclic Boronic Ester2-Alkyl/Aryl-1,3,2-benzodioxaborole

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Modern cross-coupling reactions, particularly those catalyzed by palladium, provide powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wiley-vch.de For catechol derivatives like this compound, these methodologies allow for the precise introduction of a wide array of substituents that would be difficult to install using classical methods. The key is to first convert one or both of the hydroxyl groups into a suitable coupling partner, typically a triflate (trifluoromethanesulfonate, -OTf), which is an excellent leaving group in palladium-catalyzed cycles.

Suzuki-Miyaura Coupling (C-C Bond Formation) : The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. researchgate.netsigmaaldrich.com The catechol moiety can be involved in two ways:

As the Electrophile : The this compound can be converted into a monotriflate or ditriflate. This derivative can then undergo a Suzuki coupling with a variety of aryl, vinyl, or alkyl boronic acids or esters in the presence of a palladium catalyst and a base. sigmaaldrich.com

As the Nucleophile : The catechol can be reacted with boronic acid to form a stable catecholboronic ester. This organoboron species can then be coupled with an aryl or vinyl halide/triflate. mdma.ch

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.netnih.gov

Buchwald-Hartwig Amination (C-N Bond Formation) : This reaction is a cornerstone of modern synthesis for the formation of C-N bonds. nih.gov It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgjk-sci.com To apply this to this compound, one of the hydroxyl groups would first be converted to a triflate. The resulting aryl triflate can then be coupled with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding arylamine. nih.govrsc.org This method is highly valued for its broad substrate scope and functional group tolerance. nih.gov

Coupling ReactionCatechol DerivativeCoupling PartnerBond FormedTypical Catalyst System
Suzuki-Miyaura4,5-Dibutyl-2-(triflyloxy)phenolAr-B(OH)₂Aryl-Aryl (C-C)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Suzuki-Miyaura2-Aryl-4,5-dibutyl-1,3,2-benzodioxaboroleAr-X (X = Br, I, OTf)Aryl-Aryl (C-C)Pd(OAc)₂, Ligand, Base
Buchwald-Hartwig4,5-Dibutyl-2-(triflyloxy)phenolR₂NHAryl-Nitrogen (C-N)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
C-O Coupling4,5-Dibutyl-2-(triflyloxy)phenolR-OHAryl-Oxygen (C-O)Pd catalyst, Ligand, Base

Isomerization and Rearrangement Processes of Substituted Catechols

Substituted catechols and their derivatives can undergo several types of isomerization and rearrangement reactions, which are synthetically useful for relocating functional groups on the aromatic ring. The Fries and Claisen rearrangements are two prominent examples applicable to the this compound scaffold.

Fries Rearrangement : This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid (e.g., AlCl₃). wikipedia.orgsigmaaldrich.com For a derivative of this compound, one or both hydroxyl groups would first be acylated to form an ester, for example, 4,5-dibutyl-1,2-phenylene diacetate. Upon treatment with a Lewis acid, the acyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding an acyl-substituted catechol. echemi.comstackexchange.com The mechanism involves the formation of an acylium ion electrophile, which then attacks the activated aromatic ring in an intramolecular electrophilic aromatic substitution. wikipedia.org The regioselectivity (ortho vs. para migration) can often be controlled by reaction conditions; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. jk-sci.com A photochemical version, the photo-Fries rearrangement, proceeds through a radical mechanism. wikipedia.org

Claisen Rearrangement : This is a powerful, thermally-induced wikipedia.orgwikipedia.org-sigmatropic rearrangement for C-C bond formation. wikipedia.org The reaction requires an allyl aryl ether as the substrate. Therefore, this compound would first be converted into its monoallyl ether. Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring via a concerted, cyclic transition state. organic-chemistry.org A notable characteristic of catechol monoallyl ethers is their tendency to yield a mixture of both the expected ortho-rearranged product (3-allyl-4,5-dibutylbenzene-1,2-diol) and an "abnormal" para-rearranged product (6-allyl-4,5-dibutylbenzene-1,2-diol), even though an ortho position is available. mdma.ch This behavior is attributed to competing reaction pathways. mdma.ch Base-catalyzed variants of the Claisen rearrangement are also known and can alter the product distribution. rsc.org

RearrangementStarting DerivativeConditionsKey IntermediateProduct Type
Fries RearrangementPhenolic Ester (e.g., Acetate)Lewis Acid (e.g., AlCl₃), HeatAcylium Ion (R-C=O)⁺Acyl-substituted Catechol
Photo-Fries RearrangementPhenolic EsterUV LightAcyl and Phenoxy RadicalsAcyl-substituted Catechol
Claisen RearrangementAllyl Aryl EtherHeat (~200 °C)Cyclic wikipedia.orgwikipedia.org-Sigmatropic Transition StateAllyl-substituted Catechol
Base-Catalyzed ClaisenAllyl Aryl EtherStrong Base (e.g., K-OtBu)Anionic SpeciesAllyl-substituted Catechol

Coordination Chemistry of 4,5 Dibutylbenzene 1,2 Diol and Analogous Ligands

Investigation of Metal-Ligand Interactions with Alkylcatechol Moieties

The interaction between metal ions and alkylcatechol moieties like 4,5-Dibutylbenzene-1,2-diol is a subject of significant research interest. The bonding is characterized by strong σ-donation from the negatively charged oxygen atoms to the metal center. This interaction is often supplemented by π-interactions between the catecholate ring and the metal's d-orbitals.

A key feature of catecholate ligands is their "redox non-innocence." They can exist in three different oxidation states: the dianionic catecholate (cat²⁻), the radical monoanionic semiquinonate (sq⁻), and the neutral quinone (q). This allows the ligand to actively participate in the redox chemistry of the complex, serving as an electron reservoir. The specific oxidation state is often tunable by the choice of metal and the surrounding ligand field. The electron-donating butyl groups on the this compound ligand stabilize the more oxidized forms (semiquinone and quinone) less than electron-withdrawing groups would, thereby influencing the redox potentials of the complex.

Spectroscopic studies of iron(III) complexes with alkylcatechols show characteristic ligand-to-metal charge transfer (LMCT) bands in the visible region. nih.govnih.gov These bands arise from the transfer of an electron from a catecholate-based orbital to an iron(III)-based d-orbital. The energy of these LMCT bands is sensitive to the electronic properties of the catechol ligand and correlates with the catalytic activity of the complex in biomimetic systems. nih.gov First-principles studies have shown that metal-catecholate bonds can possess near-covalent strength, depending on the coordination state and the specific metal ion involved. nih.gov

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound and its analogues are typically synthesized by reacting the protonated ligand with a metal salt in the presence of a base. The base deprotonates the hydroxyl groups, facilitating coordination to the metal center. The choice of solvent and ancillary ligands (other ligands in the metal's coordination sphere) can direct the formation of complexes with specific geometries and nuclearities.

Structural characterization, primarily through single-crystal X-ray diffraction, has revealed a variety of coordination modes and geometries. Mononuclear complexes are common, often featuring distorted octahedral or square planar geometries. For example, iron(III) complexes with a tripodal nitrogen-donor ligand and an alkylcatecholate have been synthesized that closely mimic the active sites of enzymes. acs.orgrsc.org The coordination geometry around the metal center is influenced by both the steric bulk of the alkyl groups on the catecholate and the architecture of other coordinated ligands. rsc.orgresearchgate.net

Table 1: Representative Metal Complexes with Analogous Alkylcatecholate Ligands
Complex FormulaMetal IonAlkylcatechol LigandCoordination GeometryKey Structural Feature
[Fe(L)Cl3]Fe(III)N-donor tripodal ligandDistorted OctahedralFacial coordination of the ancillary ligand. rsc.org
[FeIII(L4)(dtbc)(H2O)]Fe(III)3,5-di-tert-butylcatecholDistorted OctahedralModels enzyme-substrate complex of intradiol dioxygenases. acs.org
(XbicH2)2ZrZr(IV)9,9-dimethylxanthene-bis(catechol)Square AntiprismaticEight-coordinate zirconium center. rsc.org
[Cu2(LR)(μ-OH)]2+Cu(II)3,5-di-tert-butylcatecholDinuclear, BridgedModels catechol oxidase active site. nih.gov

Role in Biomimetic Catalysis: Models for Dioxygenase and Oxidase Enzymes

Complexes of this compound and its analogues are extensively used as functional models for metalloenzymes that process catechol substrates. The alkyl groups provide good solubility in organic solvents, facilitating reactivity studies.

Models for Catechol Dioxygenases: Catechol dioxygenases are typically non-heme iron enzymes that catalyze the oxidative cleavage of the catechol ring, a critical step in the degradation of aromatic compounds in the environment. researchgate.net Synthetic iron complexes with alkylcatecholates have been instrumental in understanding the reaction mechanism. These enzymes are classified as either intradiol-cleaving (cleaving the C-C bond between the hydroxyl groups) or extradiol-cleaving (cleaving the C-C bond adjacent to the hydroxyl groups). nih.gov

Model systems have shown that the substrate binding mode (monodentate vs. bidentate) and the electronic properties of the iron center, which are modulated by the ancillary ligands, can determine the cleavage pathway. researchgate.net For instance, iron(III) complexes with 3,5-di-tert-butylcatechol (a close analogue of this compound) have been shown to react with dioxygen to yield both intradiol and extradiol cleavage products. acs.orgrsc.org The rate of oxygenation has been shown to correlate linearly with the energy of the LMCT band and the redox potential of the Fe(III)/Fe(II) couple. rsc.org

Table 2: Catalytic Activity of Biomimetic Dioxygenase Models with Alkylcatechols
Metal CenterAncillary LigandSubstratePrimary Product TypeKey Finding
Fe(III)Tridentate 3N donor3,5-di-tert-butylcatecholIntradiol & ExtradiolCleavage pathway is influenced by solvent and Lewis acidity of the iron center. rsc.org
Fe(III)Tripodal L4 ligand3,5-di-tert-butylcatecholIntradiol & ExtradiolRoughly equal amounts of cleavage products were observed. acs.org
Fe(II)/Fe(III)Triazacyclononane (TACN)Various catecholsExtradiolModel reaction shows regioselectivity similar to extradiol enzymes. rsc.orgsoton.ac.uk

Models for Catechol Oxidase Enzymes: Catechol oxidase is a type-3 copper enzyme that catalyzes the two-electron oxidation of catechols to their corresponding o-quinones. nih.gov This reaction is fundamental to processes like the browning of fruits and melanin formation. Biomimetic studies have largely focused on dinuclear copper complexes. nih.govscielo.org.ar Research on model systems has helped elucidate the mechanism, suggesting that the catechol substrate binds to one or both copper centers, followed by an intramolecular electron transfer to produce the quinone and the reduced dicopper(I) complex. nih.gov The reduced complex is then re-oxidized by dioxygen, completing the catalytic cycle.

Application as Ligands in Supramolecular Chemistry and Self-Assembly

The distinct structural and electronic features of this compound make it an attractive ligand for the construction of complex supramolecular structures. Supramolecular chemistry relies on non-covalent interactions and reversible coordination bonds to spontaneously form large, ordered architectures from smaller components. nih.govnih.gov

The catecholate moiety provides a strong, geometrically well-defined binding site for metal ions, acting as a reliable "glue" for self-assembly processes. The directional nature of the coordination bonds allows for the predictable formation of discrete polynuclear cages, helicates, or extended coordination polymers. researchgate.net The two butyl groups play a crucial role by ensuring that the resulting large assemblies are soluble in common organic solvents, which is essential for their synthesis, characterization, and processing. Furthermore, the flexible alkyl chains can engage in van der Waals interactions, influencing the packing of the supramolecular structures in the solid state and potentially leading to the formation of liquid crystalline phases.

Advanced Spectroscopic and Analytical Characterization of 4,5 Dibutylbenzene 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 4,5-Dibutylbenzene-1,2-diol. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring are expected to appear as singlets, given the symmetrical substitution pattern. The chemical shift of these protons is influenced by the electron-donating hydroxyl groups. The protons of the two butyl groups will exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the aromatic ring. The hydroxyl protons will typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will have chemical shifts determined by the hydroxyl and butyl substituents. The two carbons bearing the hydroxyl groups will be shifted downfield, while the carbons bonded to the butyl groups and the remaining two aromatic carbons will have their own characteristic resonances. The four distinct carbon atoms of the butyl chains will also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aromatic CH~6.7~115
Aromatic C-OH-~145
Aromatic C-Butyl-~130
Butyl CH₂ (alpha)~2.5 (triplet)~35
Butyl CH₂ (beta)~1.5 (sextet)~33
Butyl CH₂ (gamma)~1.3 (quintet)~22
Butyl CH₃ (delta)~0.9 (triplet)~14
OHVariable (broad singlet)-

Note: Predicted values are based on the analysis of similar substituted benzene-1,2-diol compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

Fragmentation analysis provides further structural confirmation. Under EI conditions, the molecular ion can undergo characteristic fragmentation pathways. Common fragmentation patterns for alkylphenols include the loss of the alkyl chain through benzylic cleavage. For this compound, the loss of a propyl radical (C₃H₇) to form a stable benzylic cation is a likely fragmentation pathway. Subsequent fragmentations may involve the loss of water or carbon monoxide from the catechol ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺222.16Molecular Ion
[M - C₃H₇]⁺179.10Loss of a propyl radical
[M - C₄H₉]⁺165.08Loss of a butyl radical

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar compounds like this compound. A reversed-phase HPLC method, using a C18 or C8 stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for its separation and quantification. sielc.com Detection is typically achieved using a UV detector, as the benzene ring possesses a strong chromophore. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For mass spectrometry compatible applications, volatile buffers like formic acid can be used in the mobile phase. sielc.com

Gas Chromatography (GC) can also be used for the analysis of this compound, although derivatization of the hydroxyl groups to more volatile silyl (B83357) ethers may be necessary to improve peak shape and prevent thermal degradation. A non-polar or moderately polar capillary column would be appropriate for separation. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection and identification.

Table 3: Typical Chromatographic Conditions for the Analysis of Substituted Phenols

Technique Column Mobile Phase/Carrier Gas Detection
HPLCC18, 5 µm, 4.6 x 250 mmAcetonitrile:Water gradientUV at 280 nm
GCDB-5, 30 m x 0.25 mm, 0.25 µm filmHeliumFID or MS

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadness resulting from hydrogen bonding. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butyl groups appears in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to bands in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the phenol (B47542) groups will be observed in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is a chromophore that absorbs UV light. The presence of the hydroxyl and alkyl substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, substituted phenols show two main absorption bands in the UV region.

Table 4: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR3200-3600 (broad)O-H stretching
IR3000-3100Aromatic C-H stretching
IR2850-2960Aliphatic C-H stretching
IR1500-1600Aromatic C=C stretching
IR1200-1300C-O stretching
UV-Vis~220 nm and ~280 nmπ → π* transitions of the aromatic ring

Note: The exact positions of the absorption maxima can be influenced by the solvent.

Theoretical and Computational Studies of Dibutylbenzene 1,2 Diol Systems

Quantum Chemical Calculations (e.g., DFT) of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4,5-Dibutylbenzene-1,2-diol. DFT methods are widely used due to their balance of computational cost and accuracy in calculating molecular properties. mdpi.com

The reactivity of catechol derivatives is closely linked to their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For catechols, the HOMO energy is particularly important as their primary reactions, such as antioxidant activity, involve the donation of electrons.

Studies on a series of catechol derivatives have demonstrated a direct correlation between their electronic structure and electrochemical behavior. For instance, a linear relationship has been established between the half-wave oxidation potential (E1/2) and the calculated HOMO energy (EHOMO). researchgate.net This relationship indicates that catechols with higher HOMO energy levels are more easily oxidized. The calculations for these studies are often performed using functionals like B3LYP with basis sets such as 6-311+G**. researchgate.net

For this compound, the presence of two electron-donating butyl groups on the catechol ring is expected to increase the electron density of the aromatic system. This inductive effect raises the energy of the HOMO, making the molecule a better electron donor and thus more susceptible to oxidation compared to unsubstituted catechol. This enhanced reactivity is a key factor in its function as an antioxidant.

Table 1: Correlation of Calculated Electronic Properties with Experimental Oxidation Potentials for Representative Catechol Derivatives

CompoundSubstituent(s)EHOMO (eV)ELUMO (eV)Experimental E1/2 (V)
CatecholNone-5.650.210.38
4-Methylcatechol-CH3-5.520.250.33
4-Chlorocatechol-Cl-5.80-0.150.42
4,5-Dichlorocatechol-Cl, -Cl-5.98-0.280.51

Note: Data is representative of trends observed in studies on substituted catechols. researchgate.net EHOMO and ELUMO values are illustrative and depend on the specific computational method. A higher (less negative) EHOMO correlates with a lower oxidation potential (E1/2).

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational landscape and intermolecular interactions of this compound, which are crucial for understanding its behavior in different environments, such as in solution or biological systems.

Intermolecular interactions govern how this compound interacts with itself and with surrounding molecules, such as solvents or biological macromolecules. nih.gov Key interactions include:

Hydrogen Bonding: The two hydroxyl (-OH) groups on the catechol ring can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar solvents like water or with other polar molecules.

π-π Stacking: The aromatic benzene (B151609) ring can interact with other aromatic systems through π-π stacking.

Hydrophobic Interactions: The nonpolar butyl chains can engage in hydrophobic interactions, which are particularly important in aqueous environments and contribute to the molecule's partitioning into nonpolar phases.

MD simulations can model these interactions explicitly, providing a dynamic picture of how the molecule is solvated and how it might bind to a receptor site. chemrxiv.orgresearchgate.net By simulating the system in different solvents, researchers can understand how the environment affects the conformational equilibrium and the strength of various intermolecular forces. mdpi.com

Table 2: Types of Intermolecular Interactions in this compound Systems and Computational Methods for Their Study

Interaction TypeInvolving Molecular MoietySignificancePrimary Computational Method
Hydrogen BondingHydroxyl (-OH) groupsSolvation in polar media, self-association, receptor bindingMD, DFT
π-π StackingAromatic RingSelf-aggregation, interaction with aromatic residuesMD, DFT
Hydrophobic InteractionsButyl (-C4H9) chainsSolubility in nonpolar media, membrane partitioningMD
Van der Waals ForcesEntire MoleculeGeneral non-bonded interactions, packing in condensed phasesMD, DFT

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping the detailed pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that govern reaction rates. mdpi.com For this compound, a primary reaction of interest is its oxidation to the corresponding o-quinone, a process central to its antioxidant activity and its role in enzymatic reactions. nih.govacs.org

DFT calculations are commonly employed to model these reaction mechanisms. By computing the potential energy surface of the reacting system, a minimum energy path from reactants to products can be determined. youtube.com The highest point along this path corresponds to the transition state, which represents the energetic barrier that must be overcome for the reaction to proceed.

Several computational techniques are used to locate transition state structures:

Synchronous Transit-Guided Quasi-Newton (QST2/QST3) Methods: These methods locate a transition state by defining a path between the reactant and product structures. github.io

Relaxed Potential Energy Scans: This involves systematically changing a geometric coordinate (like a bond length or angle) and optimizing the rest of the molecular geometry at each step to map out the energy profile. youtube.com

Once a candidate transition state is found, its identity is confirmed by a frequency calculation. A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). youtube.com Further, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the transition state correctly connects the desired reactants and products on the potential energy surface. github.io

For the oxidation of a catechol, the mechanism involves the removal of two protons and two electrons. Computational studies, often on model systems involving enzymes like catechol oxidase, can calculate the free energy profile of the entire catalytic cycle, including substrate binding, electron transfer steps, and product release. nih.govnih.gov These profiles reveal the rate-determining step of the reaction by identifying the highest energy barrier.

Table 3: Illustrative Steps and Computational Analysis of a Catechol Oxidation Mechanism

Reaction StepDescriptionComputational GoalKey Calculated Parameter
1. Reactant Complex FormationCatechol binds to an oxidant or catalyst.Optimize geometry and energy of the initial state.Binding Energy
2. First Electron/Proton TransferFormation of a semiquinone radical intermediate.Locate the transition state (TS1) for this step.Activation Energy (ΔG1)
3. Second Electron/Proton TransferFormation of the final o-quinone product.Locate the transition state (TS2) for this step.Activation Energy (ΔG2)
4. Product ReleaseThe o-quinone dissociates.Calculate the overall reaction energy.Reaction Free Energy (ΔGrxn)

Quantitative Structure-Reactivity Relationships (QSRR) for Alkyl-Substituted Catechols

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov This approach is based on the principle that the structural features of a molecule, such as its electronic and steric properties, determine its chemical behavior. For alkyl-substituted catechols, QSRR models are valuable for predicting properties like antioxidant activity or oxidation potential without the need for extensive experimental testing for every new compound. nih.gov

To build a QSRR model, one first needs a set of molecules with known reactivity data (the "training set"). Then, various molecular descriptors are calculated for each molecule. These descriptors are numerical representations of the molecule's properties. youtube.com For alkyl-substituted catechols, relevant descriptors often include:

Electronic Descriptors: These quantify the electronic structure, such as HOMO/LUMO energies, ionization potential, electron affinity, dipole moment, and atomic charges. These are often calculated using quantum chemical methods. nih.govresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft parameters). youtube.com

Hydrophobicity Descriptors: The partition coefficient (log P) is a common descriptor that quantifies the molecule's solubility preference between a nonpolar and a polar solvent.

Once the descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that links the descriptors to the observed reactivity. A general QSRR model takes the form:

Reactivity = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ

where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are the regression coefficients determined from the statistical fit.

Studies on catechol derivatives have successfully used QSRR to understand their biological activity. For example, the ability of catechols to stimulate Nerve Growth Factor synthesis was found to correlate well with electronic descriptors related to the ease of oxidation, such as the adiabatic ionization potential. nih.gov This supports the hypothesis that an oxidative process is involved in their mechanism of action. For this compound, the electronic influence of the alkyl groups would be a key descriptor in any QSRR model predicting its antioxidant capacity.

Table 4: Common Molecular Descriptors Used in QSRR Models for Alkyl-Substituted Catechols

Descriptor ClassExample DescriptorsProperty PredictedRelevance to Alkyl-Catechols
ElectronicHOMO Energy, Ionization Potential, Dipole MomentAntioxidant Activity, Oxidation Potential, Redox PropertiesAlkyl groups modify electron density and thus these parameters.
StericMolecular Volume, Surface Area, Percent Buried Volume (%Vbur)Enzyme Inhibition, Receptor Binding AffinityThe size of the alkyl groups can influence access to active sites. chemrxiv.org
TopologicalConnectivity IndicesGeneral Biological ActivityDescribes the branching and connectivity of the alkyl chains.
Hydrophobicitylog PMembrane Permeability, BioavailabilityAlkyl groups significantly increase hydrophobicity.

Applications in Advanced Materials Science and Engineering

Role as Monomers or Crosslinkers in Polymer Synthesis

The bifunctional nature of 4,5-Dibutylbenzene-1,2-diol allows it to serve dual roles in polymer chemistry: as a monomer for building polymer chains and as a crosslinking agent to create robust polymer networks.

As a monomer , the two hydroxyl groups of the diol can participate in step-growth polymerization reactions, such as polycondensation. This enables its incorporation into the backbones of various polymers, including polyesters and polyurethanes. nih.gov The inclusion of the rigid benzene (B151609) ring from the catechol structure can enhance the thermal and mechanical properties of the resulting polymer, a strategy employed with other rigid diols to increase stiffness and glass transition temperatures. nih.gov The butyl side chains, in turn, can improve the polymer's solubility in organic solvents and introduce flexibility or hydrophobicity into the final material. The synthesis of polymers from diol monomers is a well-established industrial process, often involving melt polycondensation to achieve high molecular weight materials. nih.govresearchgate.net

As a crosslinker , the catechol moiety offers a pathway to network formation that goes beyond its simple diol reactivity. Under oxidative conditions, the catechol group can be converted to a highly reactive quinone. This quinone can then form covalent crosslinks within the polymer matrix through various mechanisms, including reactions with other catechol/quinone groups or with nucleophilic side chains on other polymer chains. nih.gov This crosslinking capability is fundamental to the cohesive strength of many bio-inspired materials. nih.govresearchgate.net Furthermore, diols in general have been used as crosslinking agents for various polymer systems, such as in the functionalization and subsequent crosslinking of polybutadiene (B167195) to modify its thermal stability. marquette.edu The ability to form both covalent and non-covalent crosslinks, such as through hydrogen bonding and metal coordination, makes catechol-containing polymers particularly versatile. mdpi.com

Polymer TypeRole of this compoundPotential Properties ImpartedRelevant Chemistry
PolyestersMonomerIncreased thermal stability, hydrophobicity, tailored mechanical properties.Polycondensation reaction with dicarboxylic acids.
PolyurethanesMonomer / Chain ExtenderEnhanced rigidity from the aromatic ring, modified soft-segment properties.Reaction with diisocyanates.
Epoxy ResinsCrosslinker / ModifierImproved cohesive strength, hydrophobicity, and adhesion.Oxidation to quinone followed by covalent bond formation.
Elastomer NetworksCrosslinkerControlled crosslink density, modified thermal and mechanical stability. marquette.eduresearchgate.netFunctionalization of polymer backbone followed by reaction with diol.

Investigation as Polymerization Inhibitors and Antioxidants in Material Stabilization

Phenolic compounds are widely recognized for their ability to act as primary antioxidants and free-radical polymerization inhibitors. nih.govchemrxiv.org They function by interrupting the chain reactions of oxidation and polymerization by donating a labile hydrogen atom from a hydroxyl group to a free radical. mdpi.com This process deactivates the reactive radical and generates a phenoxy radical, which is significantly less reactive due to resonance stabilization, thus slowing or halting the degradation or polymerization process.

This compound fits into the category of hindered phenolic antioxidants, which are particularly effective stabilizers for polymeric materials. mdpi.com The presence of alkyl groups (in this case, two butyl chains) on the benzene ring can enhance the antioxidant's performance in several ways:

Increased Solubility: The hydrophobic butyl groups improve the compound's solubility and compatibility with non-polar polymer matrices like polyolefins, ensuring more uniform dispersion and protection.

Steric Hindrance: The alkyl groups can provide steric hindrance around the hydroxyl groups, which can increase the stability of the resulting phenoxy radical and prevent it from initiating new degradation chains.

Enhanced Activity: The electron-donating nature of the alkyl groups can increase the reactivity of the phenolic hydroxyl groups towards scavenging free radicals.

The use of hindered phenols is a cornerstone of industrial polymer stabilization, with commercial antioxidants like Irganox 1076 featuring a similar combination of a phenolic core and long alkyl chains for compatibility and performance. mdpi.com The catechol structure, with its two adjacent hydroxyl groups, offers potent radical scavenging capabilities, making alkylated catechols effective stabilizers for materials prone to oxidative degradation during processing or long-term use. mdpi.comcsic.esresearchgate.net

Stabilization RoleMechanism of ActionAdvantage of Dibutyl Substitution
Polymerization Inhibitor Donates hydrogen to terminate propagating radical chains during monomer storage or transport. google.comgoogle.comImproves solubility in bulk monomers, potentially enhancing efficiency at lower concentrations.
Melt Processing Stabilizer Scavenges free radicals formed by thermomechanical stress, preventing polymer chain scission. chemrxiv.orgHigh compatibility with polymer melts, reducing volatility and improving long-term stability.
Antioxidant for Service Life Inhibits long-term oxidative degradation caused by exposure to heat, light, and oxygen. nih.govProvides durable protection by remaining well-dispersed within the polymer matrix.

Integration into Bio-inspired Adhesion Systems (e.g., Mussel-Inspired Polymers)

One of the most dynamic areas of research for catechol derivatives is in the development of bio-inspired adhesives that mimic the remarkable underwater bonding capabilities of marine mussels. nih.govresearchgate.net Mussel foot proteins are rich in a specific amino acid, 3,4-dihydroxyphenylalanine (DOPA), which contains a catechol group. nih.gov This catechol moiety is crucial for adhesion, as it can form a variety of strong interactions—including hydrogen bonds, metal coordination complexes, and covalent bonds—with a wide range of organic and inorganic surfaces, even in wet environments. nih.govnih.gov

Synthetic polymers functionalized with catechol groups aim to replicate this versatile adhesion chemistry. benthamdirect.comescholarship.org The incorporation of this compound into such systems offers a distinct advantage by introducing hydrophobicity. While the catechol group provides the necessary interfacial bonding chemistry, robust underwater adhesion often requires a synergy between these bonding groups and a hydrophobic polymer backbone. acs.org The hydrophobic butyl chains can help to displace water molecules from the substrate surface, creating "dry patches" where the catechol groups can form strong, direct bonds with the surface. acs.org This interplay is critical for overcoming the weak boundary layer of water that typically prevents strong adhesion. nih.govacs.org

Research has shown that tuning the hydrophobicity of catechol-containing polymers can significantly enhance their performance as underwater adhesives. nih.govtandfonline.com For instance, copolymers of vinylcatechol and the hydrophobic monomer styrene (B11656) have demonstrated exceptional underwater adhesion strength. tandfonline.com The use of monomers like this compound provides a direct route to building this necessary hydrophobicity into the adhesive polymer's structure, leading to materials with superior bonding in challenging wet or submerged conditions. researchgate.netnih.gov

Interaction TypeRole of Catechol GroupInfluence of Butyl Chains
Hydrogen Bonding Hydroxyl groups act as both donors and acceptors to form strong bonds with surface oxides, hydroxides, and polar polymers. nih.govMay sterically influence bond formation but primarily acts to bring the catechol into close proximity with the surface.
Metal Coordination Forms strong, often reversible, coordination complexes with metal ions (e.g., Fe³⁺, Al³⁺) and metal oxide surfaces. acs.orgCan affect the accessibility of the catechol for chelation, potentially tuning the adhesive's curing and bonding properties.
Hydrophobic Interactions The aromatic ring can participate in π-π stacking and hydrophobic interactions. nih.govSignificantly enhances hydrophobic character, aiding in the displacement of water from the substrate interface for stronger bonding. acs.org
Covalent Bonding Can be oxidized to quinone, which forms covalent bonds with surface nucleophiles (e.g., -NH₂, -SH). nih.govImproves compatibility with hydrophobic substrates and polymer matrices.

Development of Functional Materials Incorporating Dibutylbenzene-1,2-diol Units

The integration of this compound units into polymers is a strategic approach to creating functional materials with tailored properties. By leveraging the combined attributes of the catechol core and the alkyl side chains, materials can be designed for specific, high-performance applications.

One key application is the development of hydrophobic and water-repellent coatings . The polymerization of catechol derivatives with long alkyl chains can produce coatings that provide robust water repellency on various substrates, including textiles. researchgate.net The catechol group serves as a powerful anchor to the substrate surface, while the exposed butyl chains create a low-surface-energy layer that repels water.

Another area is in the creation of advanced adhesives and composites . By copolymerizing this monomer with other building blocks, it is possible to create materials where adhesion and cohesion are finely balanced. researchgate.net For example, incorporating it into a degradable polymer like polylactic acid can produce bio-based adhesives with performance comparable to petroleum-based glues, but with the added benefit of controlled degradability. researchgate.net

Furthermore, the strong metal-chelating ability of the catechol group makes polymers containing these units excellent candidates for water decontamination . These polymers can act as efficient sorbents for removing heavy metal ions from contaminated water. acs.orgacs.org The butyl groups can influence the morphology and accessibility of the polymer in an aqueous environment, potentially enhancing its performance as a purification agent. The synthesis of such functional polymers can be achieved through various methods, including post-polymerization modification of existing polymers or by polymerizing functionalized monomers. acs.orgresearchgate.netrsc.org

Functional MaterialKey Role of this compound UnitExample Application
Water-Repellent CoatingsProvides surface adhesion (catechol) and a hydrophobic surface (butyl chains). researchgate.netCoating for textiles, glass, or metals to prevent wetting and corrosion.
Underwater AdhesivesEnables strong interfacial bonding in wet conditions through a synergy of catechol chemistry and hydrophobicity. acs.orgBiomedical tissue adhesives, marine repair materials, and underwater sensors. nih.gov
Stabilized Polymer CompositesActs as an intrinsic antioxidant, protecting the polymer matrix from degradation. nih.govLong-life plastics for outdoor use, high-temperature applications, or medical devices requiring sterilization.
Heavy Metal SorbentsProvides strong chelating sites (catechol) for capturing metal ions from solution. acs.orgacs.orgFilters and functionalized particles for industrial wastewater treatment.

Environmental Transformation and Degradation Pathways of Substituted Catechols

Microbial Degradation Mechanisms of Alkyl Aromatic Compounds

The microbial degradation of alkyl aromatic compounds is a key process in the natural attenuation of these contaminants. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The degradation process for compounds like 4,5-Dibutylbenzene-1,2-diol typically begins with the enzymatic modification of the benzene (B151609) ring, making it susceptible to cleavage.

Aerobic degradation pathways are particularly efficient. Bacteria initiate the breakdown by destabilizing the stable benzene ring through chemical modifications. unesp.br The first step often involves oxidation catalyzed by enzymes known as monooxygenases or dioxygenases. unesp.br This leads to the formation of central intermediates, most notably substituted catechols. frontiersin.org These catechols are the substrates for powerful enzymes called catechol dioxygenases, which cleave the aromatic ring. frontiersin.orgwikipedia.org

The presence and nature of alkyl side chains, such as the butyl groups in this compound, can significantly influence the rate and pathway of degradation. Studies have shown that increased branching in alkyl chains can inhibit the degradation process, leading to the selection of microbial communities with specific catabolic capabilities. nih.gov For instance, research on butyl-substituted aromatic acids demonstrated that less branched isomers were degraded more completely than their more branched counterparts. nih.gov This suggests that the linear nature of the n-butyl groups in this compound may allow for more efficient microbial breakdown compared to tert-butyl substituted analogues. Key microorganisms identified as being involved in the transformation of such aromatic compounds include species of Burkholderia, Pseudomonas, and Sphingomonas. nih.gov

Enzymatic Biotransformation in Environmental Contexts

The central step in the microbial degradation of this compound is the cleavage of its aromatic ring, a reaction catalyzed by catechol dioxygenases. frontiersin.org These enzymes are classified into two main groups based on the position of ring cleavage: intradiol (or ortho) cleavage, which occurs between the two hydroxyl groups, and extradiol (or meta) cleavage, which occurs adjacent to one of the hydroxyl groups. frontiersin.org

Catechol 1,2-dioxygenases (Intradiol/Ortho-cleavage): These enzymes, often containing a non-heme ferric iron (Fe³⁺) cofactor, catalyze the cleavage between the two hydroxyl-bearing carbons. frontiersin.orgfrontiersin.org The reaction with this compound would yield a substituted muconic acid derivative. The substrate specificity of these enzymes can be influenced by the substituents on the catechol ring. For example, a catechol 1,2-dioxygenase from Pseudomonas stutzeri showed the highest activity on unsubstituted catechol, with significantly lower relative activity on substituted catechols like 4-methylcatechol (37%) and 3-methylcatechol (6.7%). frontiersin.org This indicates that the size and position of the butyl groups on this compound would likely affect the efficiency of these enzymes.

Catechol 2,3-dioxygenases (Extradiol/Meta-cleavage): This family of enzymes typically contains a ferrous iron (Fe²⁺) cofactor and cleaves the bond between a hydroxylated carbon and an adjacent carbon. nih.gov This pathway results in the formation of a 2-hydroxymuconic semialdehyde derivative. The activity of these enzymes is also highly dependent on the ring substituents. Substitution at the 4-position, as in this compound, has been shown to decrease the affinity and activity of some catechol 2,3-dioxygenases. researchgate.net Furthermore, certain substituted catechols can act as suicide inhibitors, inactivating the enzyme by oxidizing its iron cofactor. nih.gov

The table below summarizes the relative activities of a catechol 2,3-dioxygenase from Pseudomonas putida with different substrates, illustrating the impact of substitution on enzyme activity.

SubstrateApparent Kₘ (μM)Relative Vₘₐₓ (%)
3-Methylcatechol10.6120
Catechol22.0100
4-Methylcatechol33.070
4-Fluorocatechol77.025
Data derived from studies on catechol 2,3-dioxygenase from Pseudomonas putida. researchgate.net

Studies on the Environmental Fate and Transport of Substituted Benzene-1,2-diols

The environmental fate and transport of a chemical like this compound describe its movement and persistence in various environmental compartments such as soil, water, and air. cdc.gov These processes are governed by the compound's physicochemical properties and its interactions with the environment. cdc.govservice.gov.uk

A crucial parameter influencing the mobility of organic compounds in soil is the soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to organic matter in soil and sediment. cdc.govchemsafetypro.com A high Koc value indicates that the compound binds tightly to soil, making it less mobile and less likely to leach into groundwater. cdc.gov Conversely, a low Koc suggests high mobility. chemsafetypro.com

The two butyl groups on this compound significantly increase its hydrophobicity (water-repelling nature) compared to unsubstituted catechol. This increased hydrophobicity strongly suggests a higher affinity for sorption to soil organic matter. thescipub.comnih.gov Studies on other alkylated phenols, such as nonylphenol, have shown a strong correlation between sorption and the organic carbon content of the soil, resulting in a high log Koc value of 3.97, which classifies it as having low mobility. nih.gov Based on this, this compound is expected to have a relatively high Koc and thus be classified as having low to medium mobility in soil.

The mobility of chemicals in soil can be categorized based on their Koc values, as shown in the table below.

Koc RangeMobility Class
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slightly Mobile / Immobile
Classification based on McCall et al. (1981). chemsafetypro.com

While no direct studies on the environmental fate of this compound were found, data from analogous compounds suggest that its transport will be primarily limited by sorption to soil and sediment organic carbon. thescipub.comnih.gov Its potential for leaching to groundwater would be low, particularly in soils with higher organic matter content. nih.gov The persistence of the compound would then be primarily dependent on the rate of its microbial and enzymatic degradation within the soil matrix. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dibutylbenzene-1,2-diol, and how can regioselectivity be controlled?

  • Methodology : Use palladium-catalyzed cross-coupling or Friedel-Crafts alkylation to introduce butyl groups. Protecting the diol groups with acetyl or tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions. Post-synthesis deprotection with acidic or fluoride-based reagents ensures high purity .
  • Data Reference : For analogous diols, yields >80% were achieved using TBS protection and Pd(PPh₃)₄ catalysts in toluene at 110°C .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and diol conformation (e.g., coupling constants for vicinal hydroxyls).
  • X-ray crystallography : Resolve steric effects of butyl groups on the benzene ring. For example, a dichlorophenyl-diol derivative showed a monoclinic crystal system (P21/c) with β = 101.013° .
    • Validation : Compare with databases like PubChem for similar diols (e.g., 3-(3,5-dichlorophenyl)benzene-1,2-diol, C12H8Cl2O2) .

Advanced Research Questions

Q. How do bulky butyl substituents influence the hydrogen-bonding network and solubility of this compound?

  • Methodology : Use FTIR and Raman spectroscopy to analyze O–H stretching frequencies. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model steric hindrance effects.
  • Findings : In ethane-1,2-diol, bulky substituents reduce intramolecular H-bond strength by 2–5 kcal/mol, increasing solubility in nonpolar solvents .

Q. What are the oxidative degradation pathways of this compound under ambient vs. acidic conditions?

  • Methodology : Conduct kinetic studies with UV-Vis spectroscopy (e.g., Cr(VI) oxidation at λ = 450 nm). Compare with ethane-1,2-diol, which forms hydroxy ethanal via a ternary Cr(VI)-phenanthroline complex .
  • Data : Rate constants (k) for ethane-1,2-diol oxidation increased 10-fold with 0.005 M phenanthroline .

Q. How can conflicting genotoxicity data for benzene-1,2-diol derivatives be reconciled?

  • Methodology : Cross-validate in vitro (Ames test) and in vivo (rodent micronucleus assay) studies. Adjust for metabolic activation (e.g., S9 liver fractions).
  • Case Study : EFSA classified benzene-1,2-diol as 'Muta 2' due to DNA adduct formation in vivo at doses exceeding TTC thresholds (0.0025 μg/kg/day) .

Methodological Challenges

Q. What chromatographic methods effectively separate this compound from close-boiling diols?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with derivatization (e.g., silylation). For ethane-1,2-diol, isobaric VLE data at 20–40 kPa enabled distillation optimization .
  • Data : Retention times for propane-1,2-diol and ethylene glycol differ by >2 min under 60% acetonitrile .

Q. How do computational models predict the reactivity of this compound in radical-mediated reactions?

  • Methodology : Apply QM/MM simulations (e.g., Gaussian 16) to assess bond dissociation energies (BDEs) of O–H groups. For propane-1,2-diol, BDEs ranged from 85–90 kcal/mol, favoring H-atom transfer in radical scavenging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.